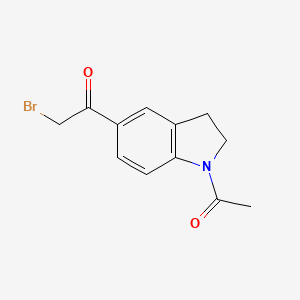
1-(1-acetyl-2,3-dihydro-1H-indol-5-yl)-2-bromoethan-1-one
概述
描述
1-(1-acetyl-2,3-dihydro-1H-indol-5-yl)-2-bromoethan-1-one is a synthetic organic compound that belongs to the class of indole derivatives This compound is characterized by the presence of an indole ring, which is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring The compound also contains an acetyl group, a bromoethanone moiety, and a dihydroindole structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-acetyl-2,3-dihydro-1H-indol-5-yl)-2-bromoethan-1-one typically involves the following steps:
Formation of the Indole Ring: The indole ring can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Acetylation: The indole derivative is then acetylated using acetic anhydride in the presence of a catalyst such as pyridine to introduce the acetyl group.
Bromination: The final step involves the bromination of the acetylated indole derivative using a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
1-(1-acetyl-2,3-dihydro-1H-indol-5-yl)-2-bromoethan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The compound can be reduced to form the corresponding alcohol or amine derivatives.
Oxidation Reactions: Oxidation can lead to the formation of carboxylic acids or other oxidized products.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Major Products
Substitution: Formation of azido, thiocyano, or alkoxy derivatives.
Reduction: Formation of alcohols or amines.
Oxidation: Formation of carboxylic acids or ketones.
科学研究应用
1-(1-acetyl-2,3-dihydro-1H-indol-5-yl)-2-bromoethan-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 1-(1-acetyl-2,3-dihydro-1H-indol-5-yl)-2-bromoethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom can act as a leaving group, facilitating the formation of covalent bonds with nucleophilic sites on target molecules. This interaction can modulate the activity of the target, leading to various biological effects. The acetyl group and indole ring may also contribute to the compound’s binding affinity and specificity.
相似化合物的比较
Similar Compounds
1-(1-acetyl-2,3-dihydro-1H-indol-5-yl)-2-chloropropan-1-one: Similar structure but with a chlorine atom instead of bromine.
N-(1-acetyl-2,3-dihydro-1H-indol-5-yl)-acetamide: Contains an acetamide group instead of the bromoethanone moiety.
1-(1-acetyl-2,3-dihydro-1H-indol-5-yl)sulfonyl-amino(phenyl)acetic acid: Contains a sulfonyl-amino group and a phenylacetic acid moiety.
Uniqueness
1-(1-acetyl-2,3-dihydro-1H-indol-5-yl)-2-bromoethan-1-one is unique due to the presence of the bromoethanone moiety, which imparts distinct reactivity and potential biological activity. The combination of the indole ring, acetyl group, and bromine atom makes it a versatile compound for various synthetic and research applications.
属性
IUPAC Name |
1-(1-acetyl-2,3-dihydroindol-5-yl)-2-bromoethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrNO2/c1-8(15)14-5-4-9-6-10(12(16)7-13)2-3-11(9)14/h2-3,6H,4-5,7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXDJJQWHXHEGKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C1C=CC(=C2)C(=O)CBr | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
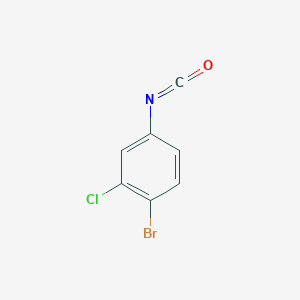

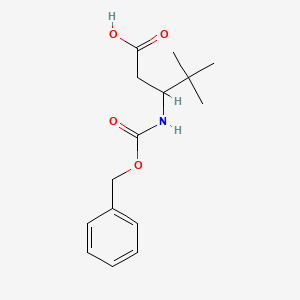
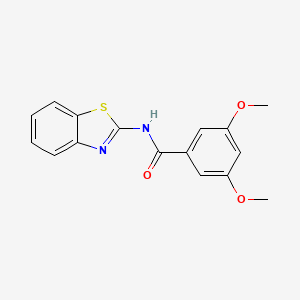
![[Dimethylamino(triazolo[4,5-b]pyridin-3-yloxy)methylidene]-dimethylazanium](/img/structure/B3250123.png)
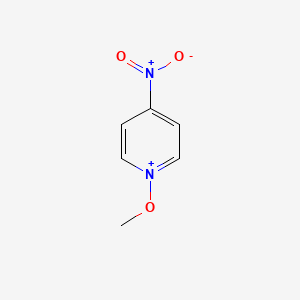
![(1R,3S,6S,8S)-3,6,8-Trimethyl-2-methylidenetricyclo[5.3.1.03,8]undecane](/img/structure/B3250135.png)
![Ethyl 1,2,5,6,7,8-hexamethyl-3-thia-4-azatricyclo[3.3.0.02,6]oct-7-ene-4-carboxylate 3,3-dioxide](/img/structure/B3250145.png)

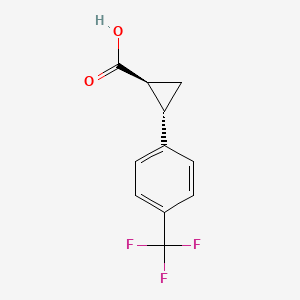
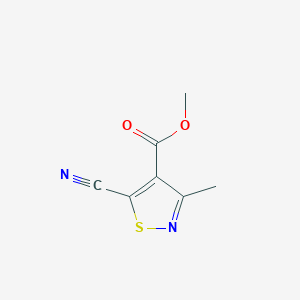
![3a-Methyl-1,2,3,3a-tetrahydro-pyrrolo[1,2-a]quinoline](/img/structure/B3250192.png)
![3a-Methyl-2,3,4,5-tetrahydro-1H-pyrrolo[1,2-a]quinoline](/img/structure/B3250193.png)

